![molecular formula C16H20N6O B5521638 1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)

1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

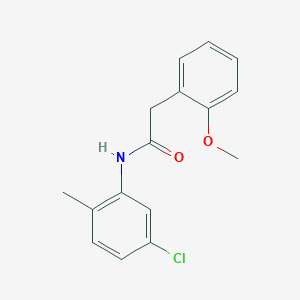

The compound "1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole" belongs to the class of 1,2,3-triazoles, which are of significant interest due to their structural uniqueness and potential in various chemical reactions. These compounds have been synthesized and studied for their diverse chemical and physical properties.

Synthesis Analysis

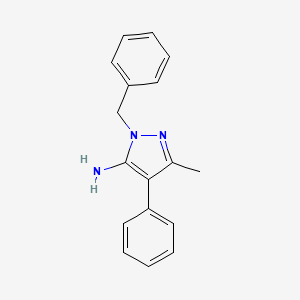

The synthesis of 1,5-disubstituted 1,2,3-triazoles, closely related to the compound , can be accomplished via metal-free multi-component reactions, involving primary amine, ketones, and 4-nitrophenyl azide. This method allows for the formation of the heterocyclic aromatic 1,2,3-triazole ring, a key feature of the target compound (Vo, 2020).

Molecular Structure Analysis

The molecular structure of related 1,2,3-triazole derivatives has been elucidated through techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopic analysis, and high-resolution mass spectrometry. These techniques confirm the presence of the triazolyl proton, which is a hallmark of the 1,2,3-triazole structure (Vo, 2020).

Chemical Reactions and Properties

1,2,3-Triazoles, including the compound of interest, participate in various chemical reactions, including cycloadditions and substitutions, due to the reactivity of the triazole ring. These reactions are pivotal in modifying the compound for specific applications, such as in the synthesis of more complex molecular structures (Vo, 2020).

Scientific Research Applications

Synthesis and Characterization

Research into 1,2,3-triazoles, including compounds similar to 1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole, focuses on the synthesis and characterization of these compounds for various scientific applications. These compounds are synthesized through multi-component reactions or Cu(I) catalyzed reactions between terminal alkynes and substituted aryl or benzyl azides. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to elucidate their structures. For instance, the synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions from primary amine, ketones, and 4-nitrophenyl azide has been documented, with products showing potential antibacterial and antifungal activities (Vo, 2020).

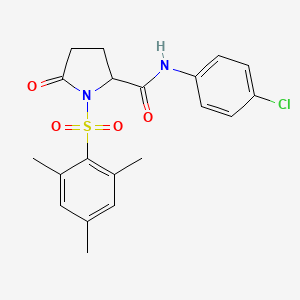

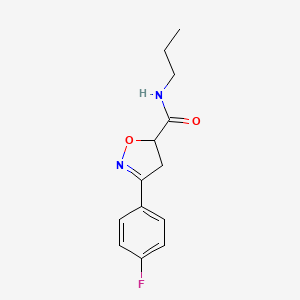

Antimicrobial and Antifungal Activities

Several studies have evaluated the antimicrobial and antifungal properties of triazole derivatives. These compounds are tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating significant bioactivity. The synthesis of novel heterocyclic compounds derived from 1,2,4-triazole precursors has shown considerable lipase and α-glucosidase inhibition, indicating potential for therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Molecular Interactions and Bonding

Research into the molecular interactions and bonding mechanisms of triazole derivatives provides insight into their potential applications in materials science and biochemistry. For example, the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives have been explored through Hirshfeld surface analysis and DFT calculations, revealing how nucleophilic/electrophilic nature influences the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Corrosion Inhibition

Triazole derivatives, including structurally related compounds, are investigated for their potential as corrosion inhibitors for metals in acidic environments. Electrochemical and quantum-chemical studies on newly synthesized triazoles have shown high inhibition efficiency, indicating their suitability for protecting metals from corrosion in industrial applications (Yan et al., 2017).

properties

IUPAC Name |

3-(2-methoxyethyl)-1-[(3-methylphenyl)methyl]-5-(triazol-1-ylmethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-13-4-3-5-14(10-13)11-22-16(12-21-8-7-17-20-21)18-15(19-22)6-9-23-2/h3-5,7-8,10H,6,9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYACARVHNZWAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=NC(=N2)CCOC)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)

![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)

![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)

![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)